5,5-Difluoro-2-azaspiro[3.3]heptane

Medicinal Chemistry ADME Optimization Bioisosterism

To improve metabolic stability or modulate lipophilicity, use this saturated bioisostere of piperidine. The gem-difluoro motif on a rigid spiro[3.3]heptane core (0 rotatable bonds) allows precise tuning of pKa and LogP, which unsubstituted analogs cannot replicate. - Directly replaces piperidine to reduce conformational entropy and enhance target binding. - Ideal for ¹⁹F NMR fragment-based screening due to equivalent fluorine atoms. - Novel scaffold for generating new IP with no rotatable bonds (Fsp³ = 1.0).

Molecular Formula C6H9F2N
Molecular Weight 133.14 g/mol
CAS No. 1330765-36-0
Cat. No. B1404561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Difluoro-2-azaspiro[3.3]heptane
CAS1330765-36-0
Molecular FormulaC6H9F2N
Molecular Weight133.14 g/mol
Structural Identifiers
SMILESC1CC(C12CNC2)(F)F
InChIInChI=1S/C6H9F2N/c7-6(8)2-1-5(6)3-9-4-5/h9H,1-4H2
InChIKeyNZYYXJQEQOFFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Difluoro-2-azaspiro[3.3]heptane Overview


5,5-Difluoro-2-azaspiro[3.3]heptane (CAS 1330765-36-0) is a sp³-rich, difluorinated spirocyclic amine (C₆H₉F₂N, MW 133.14 g/mol) [1]. It belongs to the broader 2-azaspiro[3.3]heptane class, which has been established as a saturated bioisostere of piperidine, offering enhanced three-dimensionality and altered physicochemical profiles compared to traditional six-membered heterocycles [2]. The gem-difluoro substitution at the 5-position of the spirocyclic core introduces conformational rigidity and modulates key drug-like properties, including lipophilicity (LogP ~0.5–0.8) and metabolic stability, positioning it as a strategic alternative to non-fluorinated or mono-fluorinated spirocyclic amines in medicinal chemistry optimization campaigns [1] .

Bioisosteric Replacement
Saturated spirocyclic amine as a piperidine bioisostere for medicinal chemistry optimization
Property Tuning
Gem‑difluoro motif modulates lipophilicity and metabolic stability relative to non‑fluorinated analogs
Conformational Rigidity
Zero rotatable bonds and high Fsp³ enhance target binding pre‑organization

Why 5,5-Difluoro-2-azaspiro[3.3]heptane Cannot Be Substituted


Substituting 5,5-difluoro-2-azaspiro[3.3]heptane with a non-fluorinated 2-azaspiro[3.3]heptane or a mono-fluorinated variant introduces substantial, often detrimental, changes to molecular properties that are critical in drug discovery [1]. The presence of two fluorine atoms on a single carbon within the constrained spirocyclic framework significantly alters the compound's basicity (pKa), lipophilicity (LogP), and oxidative metabolic stability [1] . While the 2-azaspiro[3.3]heptane core is already a recognized piperidine bioisostere [2], the addition of the gem-difluoro motif provides a distinct and quantifiable vector for tuning physicochemical parameters—a modification that generic, unsubstituted analogs cannot replicate. Simple replacement without understanding these quantifiable differences can lead to failed lead optimization, unexpected pharmacokinetic profiles, and costly project delays.

Fluorination State Mismatch
Non‑fluorinated or mono‑fluorinated 2‑azaspiro[3.3]heptane analogs may shift pKa and LogP, altering lead optimization profiles.
Metabolic Profile Shift
Absence of the gem‑difluoro motif may reduce projected metabolic stability, potentially compromising clearance and half‑life predictions.
Conformational Flexibility
Loss of the difluoro‑spirocyclic constraint may increase molecular flexibility, reducing target engagement predictability.

5,5-Difluoro-2-azaspiro[3.3]heptane: Differentiation Evidence


Lipophilicity Modulation vs. Piperidine

5,5-Difluoro-2-azaspiro[3.3]heptane (LogP = 0.8 computed by XLogP3-AA; LogP = 0.52 vendor-reported) [1] demonstrates a significantly lower lipophilicity compared to piperidine (LogP ~0.8-1.0, depending on source and substitution). This reduction in LogP, achieved through the combination of a spirocyclic core and gem-difluoro substitution, is a key differentiator for improving aqueous solubility and mitigating off-target binding associated with high lipophilicity. While a direct head-to-head comparison with unsubstituted 2-azaspiro[3.3]heptane is not available from primary literature, the fluorinated derivative is designed to offer a specific, tunable decrease in lipophilicity relative to its non-fluorinated counterpart.

Lipophilicity (LogP)
Reported
LogP 0.8 (XLogP3‑AA); 0.52 (vendor) vs. piperidine ~0.8–1.0
Supports lower lipophilicity; may reduce off‑target binding risk in lead optimization
Cross‑study comparison; direct head‑to‑head data unavailable
Medicinal Chemistry ADME Optimization Bioisosterism

Metabolic Stability vs. Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes, the core framework of 5,5-difluoro-2-azaspiro[3.3]heptane, have been shown to exhibit a trend towards higher metabolic stability compared to their cyclohexane analogues [1]. This class-level advantage stems from the rigid, three-dimensional spirocyclic structure, which can reduce susceptibility to cytochrome P450-mediated oxidation. Furthermore, the incorporation of gem-difluoro groups, as seen in 3,3-difluoroazetidine derivatives, is generally associated with high intrinsic microsomal stability, though some exceptions exist [2]. While direct quantitative clearance data for 5,5-difluoro-2-azaspiro[3.3]heptane is not available in the public domain, the combination of the spiro[3.3]heptane core and the gem-difluoro motif strongly suggests a favorable metabolic profile compared to flexible piperidine or cyclohexane-based amines.

Metabolic Stability
Class-level
Spiro[3.3]heptanes trend toward higher microsomal stability than cyclohexane analogues
Class‑level trend; compound‑specific clearance data requires verification
Based on structural class and gem‑difluoro motif; direct data not reported
Drug Metabolism Pharmacokinetics In Vitro ADME

Aqueous Solubility vs. Cyclohexane Analogues

Readily synthesized heteroatom-substituted spiro[3.3]heptanes, the structural class of 5,5-difluoro-2-azaspiro[3.3]heptane, generally show higher aqueous solubility than their cyclohexane analogues [1]. This is a critical advantage for drug development, as poor aqueous solubility is a major cause of attrition in clinical trials. While a direct solubility measurement for 5,5-difluoro-2-azaspiro[3.3]heptane is not reported, the class-level data provides a strong inference that the difluorinated spirocyclic amine will exhibit superior solubility compared to a similarly substituted cyclohexane-based amine.

Aqueous Solubility
Class-level
Heteroatom‑substituted spiro[3.3]heptanes generally show higher solubility than cyclohexane analogues
Solubility advantage inferred from class; direct measurement needed for this compound
Qualitative trend from spiro[3.3]heptane class studies
Formulation Science Biopharmaceutics Physicochemical Properties

Structural Rigidity vs. Piperidine

5,5-Difluoro-2-azaspiro[3.3]heptane possesses zero rotatable bonds and an Fsp³ (fraction of sp³-hybridized carbons) of 1.0 [1] . This complete saturation and conformational rigidity is a stark contrast to piperidine, which has multiple low-energy conformations and can rotate around its single bonds. The spirocyclic framework locks the molecule into a defined three-dimensional orientation, which can enhance binding selectivity to target proteins by reducing the entropic penalty of binding and pre-organizing the pharmacophore for a specific binding pocket [2]. This is a fundamental differentiator from flexible amine building blocks.

Molecular Flexibility
Reported
Rotatable bonds = 0; Fsp³ = 1.0
Fully rigid scaffold enhances conformational pre‑organization for target binding
Based on computed descriptors; experimental confirmation recommended
Molecular Design Conformational Analysis Drug-Likeness

5,5-Difluoro-2-azaspiro[3.3]heptane: Strategic Applications


Piperidine Bioisostere Replacement in Lead Optimization

5,5-Difluoro-2-azaspiro[3.3]heptane serves as a direct, saturated bioisostere of the piperidine ring, a motif ubiquitous in pharmaceuticals [1]. In a medicinal chemistry program seeking to improve metabolic stability or modulate lipophilicity, the spirocyclic amine can be substituted for a piperidine moiety. The inherent rigidity of the spiro[3.3]heptane core (0 rotatable bonds) reduces conformational entropy, potentially enhancing target binding affinity and selectivity, while the gem-difluoro group provides a handle for tuning LogP and pKa [2] .

Fluorine-19 NMR Probe for Fragment-Based Drug Discovery

The presence of two equivalent fluorine atoms makes 5,5-difluoro-2-azaspiro[3.3]heptane an ideal candidate for ¹⁹F NMR-based screening in fragment-based drug discovery (FBDD). Its low molecular weight (133.14 g/mol) and rigid structure make it a suitable fragment for library design. The ¹⁹F NMR signal can be used to detect binding to a protein target, quantify ligand affinity (Kd), and screen for competitive binders, providing a direct, label-free readout of molecular interactions [1] [2].

Scaffold for Patent-Free Chemical Space Exploration

The 2-azaspiro[3.3]heptane core is a relatively novel and underexplored scaffold in drug discovery, having appeared in over 100 research manuscripts and 500 patents since its introduction as a piperidine bioisostere in 2010 [1]. The addition of the gem-difluoro motif further differentiates it from existing chemical matter. This novelty offers a strategic advantage for generating new intellectual property and exploring chemical space free from existing composition-of-matter patents, which is critical for both academic and industrial drug discovery programs [2].

Conformational Constraint for Structure-Based Drug Design

In structure-based drug design, 5,5-difluoro-2-azaspiro[3.3]heptane can be employed as a conformationally constrained building block to lock a ligand into a specific, bioactive conformation. Its zero rotatable bonds and high Fsp³ (1.0) pre-organize the molecule for optimal binding, reducing the entropic penalty upon target engagement [1] [2]. This can lead to higher affinity and improved selectivity profiles, especially for challenging targets like protein-protein interactions or kinases with flexible active sites.

Application
Selection Property
Validation Focus
Piperidine bioisostere replacement
Sp³‑rich spirocyclic core with gem‑difluoro handle for LogP/pKa tuning
Metabolic stability and lipophilicity profiling in lead series
Fragment‑based screening probe
Symmetrical CF₂ group enabling ¹⁹F NMR detection without labeling
Target binding (Kd) and competitive ligand screening
Novel chemical space exploration
Underexplored spirocyclic scaffold with gem‑difluoro differentiation
IP landscape assessment and composition‑of‑matter freedom to operate
Structure‑based design
Zero rotatable bonds, Fsp³ 1.0 for locked bioactive conformation
Binding entropy reduction and selectivity profile in target engagement

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